

Application Note: Gas Chromatography Methods for Diquat Residue Analysis in Soil

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Compound of Interest

Compound Name: *Diquat*

Cat. No.: *B7796111*

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Introduction

Diquat (1,1'-ethylene-2,2'-bipyridylium dibromide) is a widely used, non-selective contact herbicide. Due to its strong adsorption to soil particles and potential environmental impact, sensitive and reliable methods for monitoring its residues in soil are crucial. As a quaternary ammonium compound, **diquat** is non-volatile and thermally unstable, making direct analysis by gas chromatography (GC) challenging.[1][2] This application note details a robust and validated workflow for the analysis of **diquat** residues in soil using GC coupled with either a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS), following a necessary derivatization step.

Principle

The method involves an initial extraction of **diquat** from the soil matrix using strong acid hydrolysis. The resulting extract is then subjected to a cleanup and concentration step using cation exchange chromatography to remove interfering substances.[3][4] To enable GC analysis, the polar **diquat** cation is converted into a volatile derivative through chemical reduction, typically using sodium borohydride (NaBH_4).[1][4][5][6] The derivatized analyte is then analyzed by GC-NPD or GC-MS for sensitive and selective quantification.

Experimental Protocols

1. Materials and Reagents

- Solvents: Methanol, Acetonitrile (HPLC grade), Diethyl ether
- Reagents:
 - Sulfuric acid (H_2SO_4), concentrated (18 N)[3]
 - Sodium hydroxide (NaOH)
 - Hydrochloric acid (HCl)
 - Ammonium chloride (NH_4Cl)
 - Sodium borohydride (NaBH_4)[1][4]
 - Platinum oxide (Adam's catalyst) - for alternative hydrogenation[3]
 - **Diquat** dibromide standard
 - Deionized water
 - Cation exchange resin (e.g., Dowex 50W-X8)[4]
 - Glass wool
- Apparatus:
 - Round-bottom flasks (1000 mL)
 - Reflux condensers
 - Heating mantles
 - Chromatography columns (1 x 20 cm)
 - Buchner funnel and filter flask
 - Filter paper (e.g., Whatman No. 42)
 - Rotary evaporator

- Gas Chromatograph with NPD or MS detector

2. Sample Preparation: Extraction and Cleanup

This protocol is based on the acid hydrolysis and ion-exchange cleanup method.[\[3\]](#)[\[4\]](#)

- Extraction:

1. Weigh 50 g of a homogenized soil sample into a 1000 mL round-bottom flask.
2. Add 100 mL of 18 N sulfuric acid and reflux the mixture for 5 hours.[\[4\]](#)
3. Allow the flask to cool to room temperature.
4. Add 200 mL of deionized water to the flask.
5. Filter the mixture under suction using a Buchner funnel.
6. Wash the filter cake with two additional 100 mL portions of deionized water.
7. Transfer the combined filtrate to a graduated cylinder and adjust the volume to 500 mL with deionized water.

- Ion-Exchange Cleanup:

1. Prepare a chromatography column by placing a glass wool plug at the bottom and adding a slurry of 4 mL of settled cation exchange resin in water.
2. Pass a 100 mL aliquot of the soil extract through the column at a flow rate of approximately 10 mL/min.
3. Wash the column sequentially with 25 mL of deionized water, 10 mL of 2N HCl, 25 mL of deionized water, and 25 mL of 1/10 saturated ammonium chloride. Discard all eluates.[\[4\]](#)
4. Elute the **diquat** from the column using saturated ammonium chloride at a flow rate of 0.5-1.0 mL/min.[\[4\]](#)
5. Collect exactly 25 mL of the eluate.

3. Derivatization: Reduction with Sodium Borohydride

This procedure converts the **diquat** cation into its volatile tertiary amine derivative for GC analysis.^{[1][4]}

- Transfer the 25 mL eluate from the cleanup step to a suitable reaction vessel.
- Adjust the pH of the solution to approximately 8.0 using NaOH.^{[1][5][6]}
- Add an excess of sodium borohydride (NaBH₄) powder in small portions while stirring. The reaction can be vigorous.
- Allow the reaction to proceed for at least 30 minutes at room temperature.
- Extract the derivatized **diquat** from the aqueous solution using a suitable organic solvent, such as diethyl ether or hexane, three times.
- Combine the organic extracts and dry them over anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

4. Gas Chromatography Analysis

The following are typical GC conditions. The user should optimize them for their specific instrument and column.

- GC System: Agilent 7890 or equivalent
- Column: DB-1 or DB-5, 15 m x 0.53 mm I.D., 1.5 µm film thickness (or equivalent methyl silicone column)^[4]
- Injector Temperature: 250 °C^[4]
- Oven Program:
 - Initial Temperature: 130 °C, hold for 1 min^[4]

- Ramp: 10 °C/min to 250 °C
- Hold: 5 min
- Carrier Gas: Helium at a constant flow of 10 mL/min[4]
- Detector:
 - NPD: Temperature: 300 °C, Hydrogen flow: 3.5 mL/min, Air flow: 110 mL/min[4]
 - MS: Transfer line: 280 °C, Ion source: 230 °C, Scan mode: Selected Ion Monitoring (SIM) for target ions of derivatized **diquat**.

Data Presentation

The performance of GC-based methods for **diquat** analysis from various studies is summarized below.

Parameter	Soil Matrix	Derivatization Method	GC Detector	Value Reported	Reference
Recovery	Soil	Catalytic Hydrogenation	FID/AFID	84 - 95% (at 0.05-0.1 ppm)	[3]
Limit of Sensitivity	Soil	Catalytic Hydrogenation	FID/AFID	~ 0.01 ppm	[3]
Limit of Detection	Crops	NaBH ₄ Reduction	NPD/MS	0.005 mg/kg	[7]
Limit of Detection	Plasma/Urine	NaBH ₄ Reduction	MS	0.05 mg/L	[1][5][6]

Workflow Visualization



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Caption: Experimental workflow for **diquat** residue analysis in soil by GC.

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